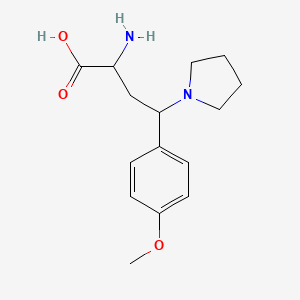
2-Amino-4-(4-methoxyphenyl)-4-(pyrrolidin-1-yl)butanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-4-(4-methoxyphenyl)-4-(pyrrolidin-1-yl)butanoic acid is an organic compound that features a unique combination of functional groups, including an amino group, a methoxyphenyl group, and a pyrrolidinyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4-(4-methoxyphenyl)-4-(pyrrolidin-1-yl)butanoic acid typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the intermediate 4-(4-methoxyphenyl)-4-(pyrrolidin-1-yl)butanoic acid, which is then subjected to amination reactions to introduce the amino group at the 2-position. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, cost-effectiveness, and scalability. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, ensures the consistent quality of the compound.
Chemical Reactions Analysis
Types of Reactions
2-Amino-4-(4-methoxyphenyl)-4-(pyrrolidin-1-yl)butanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The amino and methoxy groups can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., halides). Reaction conditions such as temperature, pH, and solvent choice are carefully controlled to achieve the desired products.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of derivatives with different functional groups.
Scientific Research Applications
2-Amino-4-(4-methoxyphenyl)-4-(pyrrolidin-1-yl)butanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs for treating diseases.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Amino-4-(4-methoxyphenyl)-4-(pyrrolidin-1-yl)butanoic acid involves its interaction with molecular targets such as enzymes, receptors, and cellular pathways. The amino and methoxyphenyl groups play key roles in binding to these targets, while the pyrrolidinyl group may influence the compound’s overall conformation and activity. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-4-(4-hydroxyphenyl)-4-(pyrrolidin-1-yl)butanoic acid
- 2-Amino-4-(4-chlorophenyl)-4-(pyrrolidin-1-yl)butanoic acid
- 2-Amino-4-(4-methylphenyl)-4-(pyrrolidin-1-yl)butanoic acid
Uniqueness
Compared to similar compounds, 2-Amino-4-(4-methoxyphenyl)-4-(pyrrolidin-1-yl)butanoic acid is unique due to the presence of the methoxy group, which can influence its chemical reactivity, biological activity, and physical properties. This uniqueness makes it a valuable compound for specific research applications and potential therapeutic uses.
Properties
Molecular Formula |
C15H22N2O3 |
|---|---|
Molecular Weight |
278.35 g/mol |
IUPAC Name |
2-amino-4-(4-methoxyphenyl)-4-pyrrolidin-1-ylbutanoic acid |
InChI |
InChI=1S/C15H22N2O3/c1-20-12-6-4-11(5-7-12)14(10-13(16)15(18)19)17-8-2-3-9-17/h4-7,13-14H,2-3,8-10,16H2,1H3,(H,18,19) |
InChI Key |
YNFSZVQMJQXUKW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(CC(C(=O)O)N)N2CCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















